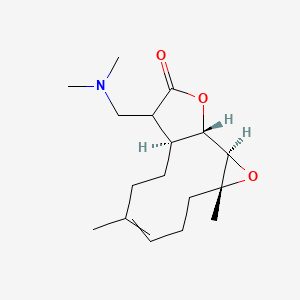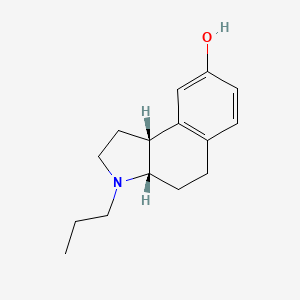
8-OH-Pbzi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It acts as a potent and selective agonist for the dopamine D3 receptor . This compound has been studied for its potential effects on the central nervous system, particularly in relation to dopamine-related functions and disorders.
Méthodes De Préparation
The synthesis of 8-Hydroxy-2-(di-n-propylamino)tetralin involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Hydroxylation: Introduction of a hydroxyl group at the 8th position of the tetralin ring.
Amination: Introduction of the di-n-propylamino group at the 2nd position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
8-Hydroxy-2-(di-n-propylamino)tetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The di-n-propylamino group can be substituted with other amines or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
8-Hydroxy-2-(di-n-propylamino)tetralin has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by selectively binding to and activating the dopamine D3 receptor. This activation leads to a series of intracellular signaling events, including the inhibition of adenylate cyclase and modulation of ion channels. These actions result in altered neuronal activity and neurotransmitter release, which are crucial for understanding dopamine-related functions and disorders .
Comparaison Avec Des Composés Similaires
8-Hydroxy-2-(di-n-propylamino)tetralin is unique due to its high selectivity for the dopamine D3 receptor. Similar compounds include:
7-Hydroxy-2-(di-n-propylamino)tetralin: Another dopamine receptor agonist with slightly different binding properties.
FAUC73: A compound with similar dopamine receptor activity but different pharmacokinetic properties.
ES609: A novel compound with partial agonist activity at dopamine receptors.
These compounds are compared based on their receptor selectivity, binding affinity, and pharmacological effects, highlighting the unique properties of 8-Hydroxy-2-(di-n-propylamino)tetralin in scientific research.
Propriétés
Numéro CAS |
251327-33-0 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol |
InChI |
InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1 |
Clé InChI |
LJDRQPOQHHOXHM-HIFRSBDPSA-N |
SMILES isomérique |
CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O |
SMILES canonique |
CCCN1CCC2C1CCC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate](/img/structure/B10826403.png)
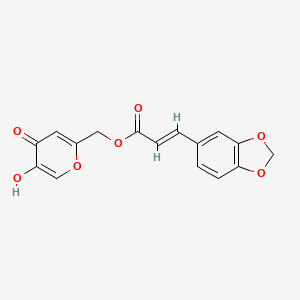

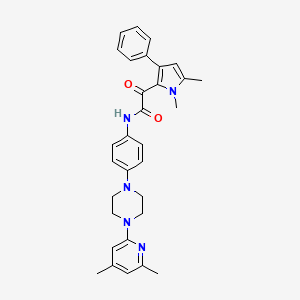
![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B10826438.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate](/img/structure/B10826440.png)

![(1S,2R,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826457.png)
![1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B10826465.png)
![N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B10826466.png)

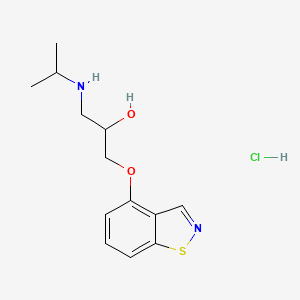
![1-(2-amino-4-methanesulfonamidophenoxy)-2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethane hydrochloride](/img/structure/B10826478.png)
